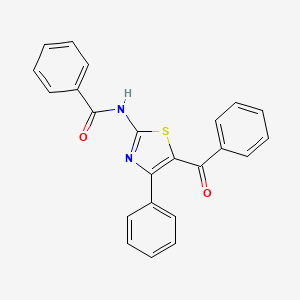

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)benzamide

Übersicht

Beschreibung

N-(5-Benzoyl-4-phenylthiazol-2-yl)benzamid ist eine synthetische organische Verbindung, die zur Thiazol-Familie gehört. Thiazole sind heterocyclische Verbindungen, die sowohl Schwefel- als auch Stickstoffatome in ihrer Ringstruktur enthalten. Diese spezielle Verbindung zeichnet sich durch eine Benzoylgruppe aus, die an den Thiazolring gebunden ist, der wiederum mit einer Benzamid-Einheit verbunden ist. Die einzigartige Struktur von N-(5-Benzoyl-4-phenylthiazol-2-yl)benzamid macht sie zu einem interessanten Forschungsgegenstand in verschiedenen Bereichen der wissenschaftlichen Forschung, einschließlich der pharmazeutischen Chemie und der Materialwissenschaften.

Wirkmechanismus

Target of Action

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent inhibition against M. tuberculosis . The primary target of these compounds is the enzyme DprE1, which is crucial for the survival of M. tuberculosis .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the normal functioning of the bacteria, leading to its death

Biochemical Pathways

The inhibition of DprE1 disrupts the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This disruption affects the integrity of the cell wall, leading to the death of the bacteria .

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties may affect the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The result of the compound’s action is the death of M. tuberculosis . By inhibiting DprE1 and disrupting the biosynthesis of arabinogalactan, the compound compromises the integrity of the bacterial cell wall, leading to cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility properties suggest that it may be more effective in alcohol or ether environments compared to water Additionally, factors such as pH, temperature, and the presence of other substances could potentially affect the compound’s stability and efficacy

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(5-Benzoyl-4-phenylthiazol-2-yl)benzamid beinhaltet typischerweise die Kupplung von substituierten 2-Aminobenzothiazolen mit N-Phenyl-Anthranilsäure. Die Zwischenverbindungen, substituierte N-(Benzo[d]thiazol-2-yl)-2-(phenylamino)benzamide, werden dann mit geeigneten Reagenzien behandelt, um das Endprodukt zu erhalten . Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Ethanol oder Dimethylsulfoxid (DMSO) und Katalysatoren wie Triethylamin oder Pyridin, um die Kupplungsreaktionen zu erleichtern.

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Produktion von N-(5-Benzoyl-4-phenylthiazol-2-yl)benzamid großtechnische Batch-Reaktionen unter Verwendung automatisierter Reaktoren beinhalten. Das Verfahren wird auf hohe Ausbeute und Reinheit optimiert, mit strenger Kontrolle der Reaktionsparameter wie Temperatur, Druck und pH-Wert. Reinigungsschritte, einschließlich Umkristallisation und Chromatographie, werden angewendet, um sicherzustellen, dass das Endprodukt die geforderten Spezifikationen erfüllt.

Analyse Chemischer Reaktionen

Reaktionstypen

N-(5-Benzoyl-4-phenylthiazol-2-yl)benzamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Der Thiazolring ermöglicht elektrophilen und nucleophilen Substitutionsreaktionen, die oft durch Halogenierungsmittel oder Nucleophile wie Amine und Thiole erleichtert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid in Essigsäure oder Kaliumpermanganat in Wasser.

Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.

Substitution: Halogenierungsmittel wie Brom oder Chlor und Nucleophile wie Amine in polaren Lösungsmitteln.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion Amine oder Alkohole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

N-(5-Benzoyl-4-phenylthiazol-2-yl)benzamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.

Biologie: Untersucht für sein Potenzial als antimikrobielles und entzündungshemmendes Mittel.

Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt, wie z. B. Polymere und Farbstoffe.

Wirkmechanismus

Der Wirkmechanismus von N-(5-Benzoyl-4-phenylthiazol-2-yl)benzamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Beispielsweise wurde gezeigt, dass es die Aktivität von Cyclooxygenase (COX)-Enzymen hemmt, die eine wichtige Rolle bei der Entzündungsreaktion spielen . Darüber hinaus kann die Verbindung mit bakteriellen Zellmembranen interagieren, was zu einer erhöhten Permeabilität und zum Zelltod führt . Molekulare Docking-Studien haben Einblicke in die Bindungsinteraktionen zwischen der Verbindung und ihren Proteinzielstrukturen gegeben, wodurch ihr Wirkmechanismus weiter aufgeklärt wurde.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-(Thiazol-2-yl)benzolsulfonamide: Diese Verbindungen teilen sich die Thiazolringstruktur und weisen ähnliche antimikrobielle Eigenschaften auf.

2,4-disubstituierte Thiazole: Bekannt für ihre vielfältigen biologischen Aktivitäten, einschließlich antibakterieller, antifungizider und entzündungshemmender Wirkungen.

Einzigartigkeit

N-(5-Benzoyl-4-phenylthiazol-2-yl)benzamid zeichnet sich durch sein spezifisches Substitutionsschema aus, das einzigartige chemische und biologische Eigenschaften verleiht. Das Vorhandensein der Benzoyl- und Benzamidgruppen verstärkt seine Fähigkeit, mit biologischen Zielstrukturen zu interagieren, was es zu einem vielversprechenden Kandidaten für die Medikamentenentwicklung und andere Anwendungen macht.

Eigenschaften

IUPAC Name |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N2O2S/c26-20(17-12-6-2-7-13-17)21-19(16-10-4-1-5-11-16)24-23(28-21)25-22(27)18-14-8-3-9-15-18/h1-15H,(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQHQQZQXRSVDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3258457.png)

![7-Methylbenzo[d]thiazole](/img/structure/B3258459.png)

![7-hydroxy-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B3258483.png)

![3-(1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B3258509.png)

![8-BROMO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINOXALIN-4-ONE](/img/structure/B3258519.png)

![N-(3-aminophenyl)-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide](/img/structure/B3258536.png)